Cas no 93239-37-3 ((6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione)

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione structure
93239-37-3 structure
Product Name:(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
Numéro CAS:93239-37-3
Le MF:C24H30O5
Mégawatts:398.492007732391
CID:814857
Update Time:2023-11-22

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Propriétés chimiques et physiques

Nom et identifiant

    • Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-6-methyl-, (6a)-
    • (6α)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione (ACI)
    • Pregna-1,4,9(11)-triene-3,20-dione, 17,21-dihydroxy-6α-methyl-, 21-acetate (6CI, 7CI)
    • NSC 86007
    • (6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
    • Piscine à noyau: 1S/C24H30O5/c1-14-11-17-18(22(3)8-5-16(26)12-20(14)22)6-9-23(4)19(17)7-10-24(23,28)21(27)13-29-15(2)25/h5-6,8,12,14,17,19,28H,7,9-11,13H2,1-4H3/t14-,17+,19-,22+,23-,24-/m0/s1
    • La clé Inchi: SGOCZEFVBBHDQY-ARVFGIOISA-N
    • Sourire: C[C@@]12[C@@](O)(C(=O)COC(=O)C)CC[C@H]1[C@@H]1C[C@H](C)C3=CC(C=C[C@]3(C)C1=CC2)=O

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
A167600-50mg
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
50mg
$ 81.00 2023-09-09
TRC
A167600-100mg
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
100mg
$ 125.00 2023-04-19
TRC
A167600-250mg
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
250mg
$ 265.00 2023-09-09
TRC
A167600-500mg
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
500mg
$ 487.00 2023-04-19
TRC
A167600-1g
(6α)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
1g
$ 780.00 2022-06-08
TRC
A167600-2.5g
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
2.5g
$ 2014.00 2023-04-19
TRC
A167600-1000mg
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
93239-37-3
1g
$ 939.00 2023-04-19
A2B Chem LLC
AD02602-50mg
17-hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
93239-37-3
50mg
$199.00 2024-07-18
A2B Chem LLC
AD02602-250mg
17-hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
93239-37-3
250mg
$374.00 2024-07-18

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Methanesulfonyl chloride ,  Sulfur dioxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  cooled
Référence
Preparation of non-hormonal steroid modulators of NF-κβ for treatment of diseases
, United States, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Methanesulfonyl chloride ,  Sulfur dioxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C
Référence
Non-hormonal steroid modulators of NF-κB for treatment of disease
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine Solvents: 1,4-Dioxane ;  3 h, -60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Référence
Method for preparation of Δ9(11)-steroid compound
, China, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Methanesulfonyl chloride ,  Sulfur dioxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  cooled
Référence
Preparation of non-hormonal steroids as modulators of NF-κB for the treatment of disease
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
Référence
Non-hormonal steroid modulators of nf-κb for treatment of disease
, United States, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide ,  Sulfur dioxide Catalysts: 4-(Dimethylamino)pyridine Solvents: 2-Methylpyridine ;  -10 °C; 30 min, -10 °C
Référence
Preparing method and application of 9,11-double bond steroidal compound
, China, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Pyridine ;  30 min, 0 - 5 °C
1.2 Reagents: Sulfur dioxide ;  0 - 5 °C
Référence
Synthesis of 6α-methyl-11,17α,21-trihydroxy-9α-fluoro-1,4-pregnadiene-3,20-dione as a key intermediate for fluoromethalone
He, Xin; Zhang, Ting-jian; Liang, Jing-wei; Yang, Su; Wu, Qing-xia; et al, Jingxi Huagong Zhongjianti, 2014, 44(5), 46-48

Méthode de production 8

Conditions de réaction
1.1 Reagents: Methanesulfonyl chloride ,  Sulfur dioxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  cooled
Référence
Preparation of non-hormonal steroid modulators of NF-κB for treatment of disease
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
Référence
6α-Methyl steroids
, Federal Republic of Germany, , ,

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Raw materials

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Preparation Products

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